molecular formula C11H16O2 B14590760 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol CAS No. 61445-95-2

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol

Katalognummer: B14590760
CAS-Nummer: 61445-95-2
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: RFXLLODLBBMLNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol is a complex organic compound characterized by its unique bicyclic structure. This molecule contains a total of 30 bonds, including 14 non-hydrogen bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 hydroxyl group, and 1 ether group . The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol involves several steps, typically starting with the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxyl and ether groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halides (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol can be compared with other similar compounds, such as:

    2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-2-ol: Differing by the position of the hydroxyl group.

    2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-3-ol: Differing by the position of the hydroxyl group.

Eigenschaften

CAS-Nummer

61445-95-2

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol

InChI

InChI=1S/C11H16O2/c1-8-7-9(2,3)11(12)6-5-10(8,4)13-11/h5-6,12H,1,7H2,2-4H3

InChI-Schlüssel

RFXLLODLBBMLNA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=C)C2(C=CC1(O2)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.